molecular formula C10H8F2N4O B12271424 1-(3,4-Difluoro-phenyl)-3-hydrazino-1H-pyrazin-2-one

1-(3,4-Difluoro-phenyl)-3-hydrazino-1H-pyrazin-2-one

Cat. No.: B12271424
M. Wt: 238.19 g/mol
InChI Key: GTKMLFTWZVRFHY-UHFFFAOYSA-N
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Description

1-(3,4-Difluoro-phenyl)-3-hydrazino-1H-pyrazin-2-one is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazinone core substituted with a 3,4-difluorophenyl group and a hydrazino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(3,4-Difluoro-phenyl)-3-hydrazino-1H-pyrazin-2-one typically involves multiple steps, starting with the preparation of the pyrazinone core One common method involves the cyclization of appropriate precursors under controlled conditionsIndustrial production methods may involve optimizing these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-(3,4-Difluoro-phenyl)-3-hydrazino-1H-pyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorinated phenyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

1-(3,4-Difluoro-phenyl)-3-hydrazino-1H-pyrazin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.

    Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in developing drugs with anti-inflammatory and anticancer properties.

    Industry: It is utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluoro-phenyl)-3-hydrazino-1H-pyrazin-2-one involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. The difluorophenyl group enhances the compound’s binding affinity and specificity, making it a potent inhibitor in various biochemical pathways .

Comparison with Similar Compounds

Compared to other similar compounds, 1-(3,4-Difluoro-phenyl)-3-hydrazino-1H-pyrazin-2-one stands out due to its unique combination of a pyrazinone core, a difluorophenyl group, and a hydrazino group. Similar compounds include:

This compound’s unique structure and reactivity make it a valuable asset in various scientific and industrial applications.

Properties

Molecular Formula

C10H8F2N4O

Molecular Weight

238.19 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-3-hydrazinylpyrazin-2-one

InChI

InChI=1S/C10H8F2N4O/c11-7-2-1-6(5-8(7)12)16-4-3-14-9(15-13)10(16)17/h1-5H,13H2,(H,14,15)

InChI Key

GTKMLFTWZVRFHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=CN=C(C2=O)NN)F)F

Origin of Product

United States

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